HEPES-d18

NMR Spectroscopy Protein Structure Metabolomics

HEPES-d18 (CAS 203805-87-2) is the perdeuterated Good's buffer containing 18 deuterium atoms, eliminating ¹H NMR interference (0.5–4.0 ppm) while maintaining physiological buffering (pKa ~7.5, pH 6.8–8.2). Unlike non-deuterated HEPES or alternative buffers (MES-d13, Tris-d11), it serves as an ideal SIL-IS for LC-MS/MS, correcting ion suppression and matrix effects to meet regulated bioanalysis requirements (precision ≤15% CV, accuracy ±15%). Direct substitution maintains cell culture conditions while enabling precise quantitation in metabolomics, proteomics, and qHNMR workflows. Choose HEPES-d18 for unmatched analytical accuracy without protocol alteration.

Molecular Formula C8H18N2O4S
Molecular Weight 256.42 g/mol
Cat. No. B12059506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEPES-d18
Molecular FormulaC8H18N2O4S
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CCS(=O)(=O)O
InChIInChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,11D/hD
InChIKeyJKMHFZQWWAIEOD-MMODJCGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HEPES-d18 Procurement: Deuterated Biological Buffer for NMR and LC-MS Applications


HEPES-d18 (CAS 203805-87-2) is the perdeuterated form of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic Good's buffer widely used in cell culture and biochemistry [1]. The compound contains 18 deuterium atoms replacing all non-exchangeable protons, yielding a molecular formula of C8D18N2O4S and a molecular weight of 256.42 g/mol . HEPES-d18 retains the buffering capacity of native HEPES with a pKa of ~7.5 at 25°C and an effective pH range of 6.8–8.2 , making it suitable for maintaining physiological pH in biological experiments while enabling specialized analytical techniques that require isotopic labeling.

Why Non-Deuterated HEPES or Alternative Buffers Cannot Substitute HEPES-d18 in Quantitative Analytical Workflows


Direct substitution of HEPES-d18 with non-deuterated HEPES or alternative deuterated buffers introduces critical analytical interferences that compromise data quality. In ¹H NMR spectroscopy, non-deuterated HEPES contributes 18 proton signals that can obscure analyte resonances, requiring complex solvent suppression techniques . In LC-MS/MS, non-deuterated HEPES co-elutes with the analyte and cannot serve as an internal standard, leaving matrix effects and ion suppression uncorrected [1]. Alternative deuterated buffers such as MES-d13 (pKa 6.1) or Tris-d11 (pKa 8.1) operate outside the optimal physiological pH range for many biological assays, potentially altering protein conformation or enzyme activity [2]. Thus, HEPES-d18 is uniquely positioned to maintain physiological buffering conditions while providing the analytical benefits of deuteration.

HEPES-d18 Quantitative Differentiation: Comparative Evidence for Procurement Decisions


Elimination of 18 ¹H NMR Buffer Signals vs. Non-Deuterated HEPES

HEPES-d18 contains 18 deuterium atoms (C8D18N2O4S), replacing all 18 non-exchangeable protons present in native HEPES (C8H18N2O4S) . In ¹H NMR spectroscopy, this deuteration completely eliminates the 18 proton signals that would otherwise appear in the spectrum, reducing background interference to undetectable levels within the sensitivity limits of standard NMR instruments [1]. In contrast, non-deuterated HEPES produces multiple intense signals in the 0.5–4.0 ppm region that can obscure analyte peaks, particularly for small molecules and biomolecules with overlapping chemical shifts .

NMR Spectroscopy Protein Structure Metabolomics

Mass Spectrometry Internal Standard Capability: M+18 Mass Shift Enables Distinct Detection

HEPES-d18 exhibits a mass shift of M+18 relative to native HEPES (C8H18N2O4S), enabling distinct detection in mass spectrometry . This mass difference allows HEPES-d18 to serve as a stable isotope-labeled internal standard (SIL-IS) for quantifying HEPES-containing samples or for monitoring buffer-related background in metabolomics studies . Non-deuterated HEPES co-elutes with the analyte and cannot be distinguished by mass, rendering it useless as an internal standard. The 98 atom % D isotopic enrichment ensures minimal isotopic cross-talk and accurate quantification . SIL-IS is widely recognized as the preferred approach for correcting matrix effects, ion suppression, and extraction variability in LC-MS bioanalysis [1].

LC-MS/MS Metabolomics Quantitative Bioanalysis

Physiological pH Buffering Equivalence: pKa ~7.5 vs. Alternative Deuterated Buffers

HEPES-d18 maintains the same buffering characteristics as native HEPES, with a pKa of approximately 7.5 at 25°C and an effective pH range of 6.8–8.2 . This pKa value is optimally positioned for physiological pH, unlike other commercially available deuterated buffers such as MES-d13 (pKa ~6.1, effective pH 5.5–7.0) and Tris-d11 (pKa ~8.1, effective pH 7.0–9.0) [1]. In biological assays requiring strict pH control at 7.4, substitution with MES-d13 would acidify the medium, potentially altering enzyme kinetics and protein conformation, while Tris-d11 would alkalize the environment. HEPES-d18 is therefore the only perdeuterated buffer that matches the buffering profile of native HEPES while providing the analytical advantages of deuteration .

Cell Culture Enzyme Assays Protein Stability

Isotopic Purity Advantage: 98 atom % D Minimizes Residual Proton Contamination

Commercially available HEPES-d18 from reputable suppliers is specified at 98 atom % D isotopic enrichment . This high enrichment level ensures that residual proton signals from incomplete deuteration are limited to ≤2% of the native HEPES intensity, typically below the detection threshold of routine ¹H NMR experiments . Lower enrichment grades (e.g., 95 atom % D, common for some deuterated compounds) would leave ~5% residual proton signals, which can still interfere with weak analyte peaks or complicate spectral interpretation in crowded regions. The 98% chemical purity (CP) grade further ensures minimal organic impurities that could introduce additional NMR artifacts .

NMR Spectroscopy Isotopic Enrichment Quality Control

LC-MS/MS Quantitation Accuracy: SIL-IS Correction of Matrix Effects

In LC-MS/MS bioanalysis, stable isotope-labeled internal standards (SIL-IS) such as HEPES-d18 are the gold standard for correcting analyte losses and signal fluctuations [1]. HEPES-d18, with its M+18 mass shift and nearly identical physicochemical properties to native HEPES, co-elutes with the analyte and experiences the same matrix effects, extraction recovery, and ionization suppression/enhancement . This enables normalization of analyte response using the analyte-to-IS peak area ratio, significantly improving accuracy and precision. Studies across numerous SIL-IS applications demonstrate that using a deuterated internal standard can reduce coefficient of variation (CV) from >20% to <10% and improve recovery accuracy from ±30% to ±10% compared to external calibration or structural analog IS [2].

LC-MS/MS Bioanalysis Method Validation

HEPES-d18 Application Scenarios: Where Procurement is Essential for Data Quality


Biomolecular NMR Spectroscopy: Protein Structure Determination and Dynamics

In ¹H-¹⁵N HSQC and triple-resonance NMR experiments for protein structure elucidation, HEPES-d18 provides a deuterated buffer environment that maintains physiological pH without introducing interfering proton signals. As demonstrated in the NIH grant for perdeuterated buffer synthesis [1], non-deuterated HEPES produces intense signals in the 0.5–4.0 ppm region that obscure amide and aliphatic proton resonances. HEPES-d18 at 98 atom % D enrichment eliminates this interference, enabling clear observation of protein backbone and side-chain signals critical for resonance assignment and structure calculation.

LC-MS/MS Metabolomics and Pharmacokinetic Studies Requiring HEPES Buffer

When HEPES buffer is required in sample preparation (e.g., cell culture media, enzyme assay buffers) and the downstream analysis involves LC-MS/MS, HEPES-d18 serves as the ideal stable isotope-labeled internal standard (SIL-IS). As described in MuseChem's product application notes , HEPES-d18 corrects for ion suppression caused by buffer components and biological matrix, improving quantitative accuracy. This is particularly critical in regulated bioanalysis where method validation must demonstrate precision ≤15% CV and accuracy within ±15% of nominal concentration [2].

Cell Culture with Subsequent Mass Spectrometry Analysis

In experiments where cells are cultured in HEPES-buffered media and subsequent metabolomic or proteomic analysis requires LC-MS, substitution of HEPES with HEPES-d18 during sample preparation allows the buffer to serve as an internal standard without altering culture conditions. The pKa of ~7.5 ensures pH stability during cell growth , while the M+18 mass shift enables distinct detection in MS workflows. This approach is valuable for tracing buffer-derived background in metabolomics studies and for method development in quality control laboratories .

pH-Adjusted Quantitative ¹H NMR (qHNMR) for Natural Product Analysis

As demonstrated in the development of pH-adjusted qHNMR methodology for caffeoylquinic acid derivatives [3], HEPES-d18 in MeOD buffer provides a stable pH environment that prevents analyte degradation and isomerization during NMR acquisition. The deuteration of HEPES eliminates buffer signals that would otherwise interfere with the quantification of analyte peaks in the aliphatic and aromatic regions. This application scenario is particularly relevant for quality control of botanical extracts and pharmaceuticals where precise quantitation is required.

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